molecular formula C23H21N3O4 B10827200 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid

3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid

Cat. No.: B10827200
M. Wt: 403.4 g/mol
InChI Key: GEGLFSVXCSGSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DS-6930 involves the optimization of lipophilicity to avoid hepatotoxicity. The initial compound had a benzene ring, which was replaced with a 2-pyridine ring to improve membrane permeability and potency . The final compound, a dimethyl pyridine derivative, was synthesized through a series of reactions involving the adjustment of lipophilicity .

Industrial Production Methods: Industrial production of DS-6930 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reactions, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: DS-6930 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of DS-6930 .

Scientific Research Applications

DS-6930 has a wide range of scientific research applications, including:

Mechanism of Action

DS-6930 exerts its effects by selectively activating PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolismThis binding regulates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and reduced plasma glucose levels .

Comparison with Similar Compounds

Uniqueness of DS-6930: DS-6930 stands out due to its high potency and selectivity for PPARγ, coupled with a lower incidence of adverse effects. Its unique binding mode results in selective cofactor recruitment, which contributes to its reduced side effects compared to other PPARγ agonists .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

3-[[6-(3,5-dimethylpyridin-2-yl)oxy-1-methylbenzimidazol-2-yl]methoxy]benzoic acid

InChI

InChI=1S/C23H21N3O4/c1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28/h4-12H,13H2,1-3H3,(H,27,28)

InChI Key

GEGLFSVXCSGSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.